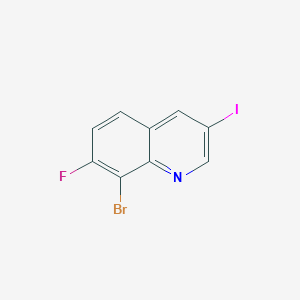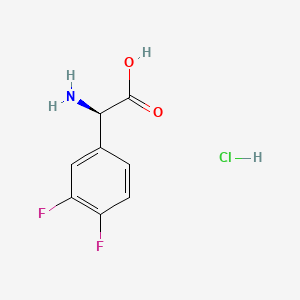
1,3-Dichloro-5-difluoromethoxy-2-(fluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-5-difluoromethoxy-2-(fluoromethoxy)benzene is a chemical compound with the molecular formula C8H5Cl2F3O2 and a molecular weight of 261.03 g/mol . This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring, making it a halogenated aromatic ether.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-difluoromethoxy-2-(fluoromethoxy)benzene typically involves the halogenation and methoxylation of a benzene derivative. One common method includes the reaction of 1,3-dichlorobenzene with difluoromethoxy and fluoromethoxy reagents under controlled conditions . The reaction conditions often require the use of catalysts and specific temperatures to ensure the selective substitution of hydrogen atoms with halogen and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-5-difluoromethoxy-2-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove halogen atoms or convert methoxy groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dehalogenated or hydroxylated benzene derivatives.
Applications De Recherche Scientifique
1,3-Dichloro-5-difluoromethoxy-2-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-5-difluoromethoxy-2-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen and methoxy groups can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene: Similar structure with slight variations in the position of substituents.
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a fluoromethoxy group.
Benzene, 1,2-dichloro-4-methyl-5-(trifluoromethoxy): Contains a methyl group and trifluoromethoxy group.
Uniqueness
1,3-Dichloro-5-difluoromethoxy-2-(fluoromethoxy)benzene is unique due to its specific combination of halogen and methoxy groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
1804516-71-9 |
|---|---|
Formule moléculaire |
C8H5Cl2F3O2 |
Poids moléculaire |
261.02 g/mol |
Nom IUPAC |
1,3-dichloro-5-(difluoromethoxy)-2-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-5-1-4(15-8(12)13)2-6(10)7(5)14-3-11/h1-2,8H,3H2 |
Clé InChI |
YKMBIBBNEAULIY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)OCF)Cl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14039648.png)




![Bis[bis(fluorosulfonyl)amino]calcium](/img/structure/B14039671.png)

